TNAP Inhibition Potency: 20,000-Fold Weaker Than Optimized Pyrazole Amides
In a high-throughput screening campaign against human tissue-nonspecific alkaline phosphatase (TNAP), 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid exhibited an IC50 of 1.00E+5 nM (100 μM), classifying it as a weakly active inhibitor [1]. In contrast, optimized pyrazole amide derivatives from the same chemical series—specifically the 2,3,4-trichlorophenyl analogue 9v—demonstrated an IC50 of 5 nM, representing a 20,000-fold improvement in potency [2]. The compound also shows inactivity (IC50 > 10 μM) against placental alkaline phosphatase (PLAP), indicating a degree of isozyme selectivity despite its low absolute potency [2].
| Evidence Dimension | TNAP inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (1.00E+5 nM) |
| Comparator Or Baseline | Pyrazole amide derivative 9v (2,3,4-trichlorophenyl analogue): 5 nM |
| Quantified Difference | 20,000-fold lower potency for the target acid vs. optimized amide |
| Conditions | Human TNAP, luminescence-based assay, Sanford-Burnham Center for Chemical Genomics HTS |
Why This Matters
This data establishes that the free carboxylic acid is a weak starting point for TNAP inhibition; procurement should be driven by use as a synthetic intermediate for amide derivatization rather than as a direct biological tool.
- [1] BindingDB. BDBM45788: 4-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. IC50 = 1.00E+5 nM for human tissue-nonspecific alkaline phosphatase (TNAP). View Source
- [2] Sidique S, Ardecky R, Su Y, et al. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorg Med Chem Lett. 2009;19(1):222-225. View Source
